4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide
Overview
Description
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide is a heterocyclic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities and are of significant interest in medicinal chemistry
Scientific Research Applications
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Biochemical Analysis
Biochemical Properties
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Furthermore, this compound can impact gene expression by binding to transcription factors and modulating their activity . This can lead to changes in cellular metabolism and the overall physiological state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and the levels of different metabolites in the body . Understanding these metabolic pathways is crucial for determining the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide typically involves the condensation of an amide with an aniline derivative. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Mechanism of Action
The mechanism of action for 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain proteins .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A simpler compound with a similar core structure.
2-Quinazolinone: Another isomer with different biological activities.
Methaqualone: A quinazolinone derivative used as a sedative and hypnotic.
Uniqueness
What sets 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide apart is its unique combination of the quinazolinone core with a pyridylmethyl group. This combination may confer unique biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(20-12-14-6-3-4-10-19-14)9-5-11-22-13-21-16-8-2-1-7-15(16)18(22)24/h1-4,6-8,10,13H,5,9,11-12H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMBNUTYDFSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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